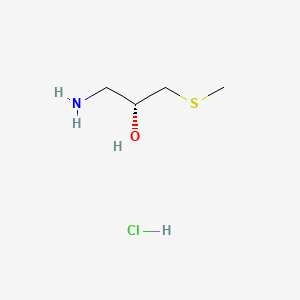

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride

Description

(2R)-1-Amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a chiral amino alcohol derivative characterized by:

- Stereochemistry: (2R) configuration at the propan-2-ol backbone.

- Functional groups: A primary amine at position 1 and a methylsulfanyl (SCH₃) group at position 2.

- Salt form: Hydrochloride, enhancing water solubility and stability.

This compound is structurally analogous to beta-adrenergic receptor ligands (e.g., beta-blockers) but distinguishes itself through the methylsulfanyl substituent, which influences its physicochemical and pharmacological properties .

Properties

CAS No. |

2866253-66-7 |

|---|---|

Molecular Formula |

C4H12ClNOS |

Molecular Weight |

157.66 g/mol |

IUPAC Name |

(2R)-1-amino-3-methylsulfanylpropan-2-ol;hydrochloride |

InChI |

InChI=1S/C4H11NOS.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |

InChI Key |

HWYBWSDKBHSXQL-PGMHMLKASA-N |

Isomeric SMILES |

CSC[C@@H](CN)O.Cl |

Canonical SMILES |

CSCC(CN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Amination and Hydroxylation

The core amino alcohol structure can be synthesized via stereoselective amino functionalization of suitable precursors:

- Starting Material : Chiral epoxides or aziridines derived from enantiomerically pure precursors such as (S)- or (R)-glycidol or amino acids.

- Method : Nucleophilic ring-opening of epoxides with ammonia or amines under controlled conditions yields amino alcohols with stereochemical fidelity, as demonstrated in the synthesis of related amino alcohols in patent WO2016132378A2.

Asymmetric Reduction

Alternatively, asymmetric reduction of keto precursors (e.g., ketones or aldehydes) can be employed:

- Catalytic asymmetric hydrogenation or reduction using chiral catalysts (e.g., chiral phosphines or amino alcohols) ensures the (2R) configuration at the second carbon.

Introduction of the Methylsulfanyl Group

The methylsulfanyl (–SCH3) group is typically introduced via nucleophilic substitution:

- Method : Alkylation of a suitable precursor amino alcohol with methylthiolating agents such as methylthiol (CH3SH) or methylthiolate salts (e.g., sodium methylthiolate).

- Reaction Conditions : Usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate nucleophilic substitution.

Purification and Stereochemical Control

The synthesis involves purification steps such as:

- Crystallization : To isolate the pure stereoisomeric amino alcohol.

- Chromatography : Chiral chromatography (e.g., chiral HPLC) for enantiomeric purity.

- Recrystallization : To enhance stereochemical purity and remove residual impurities.

Formation of the Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt:

- Procedure : Treatment of the amino alcohol with gaseous or dissolved hydrogen chloride (HCl) in an appropriate solvent (e.g., ether, ethanol, or methanol).

- Conditions : Usually performed at low temperature (0–25°C) to prevent decomposition.

- Isolation : The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Representative Synthetic Route (Based on Patent WO2016132378A2)

A detailed process described in patent WO2016132378A2 involves multiple steps:

- Step 1 : Synthesis of amino alcohol intermediates via stereoselective amino functionalization.

- Step 2 : Alkylation with methylthiol derivatives to introduce the methylsulfanyl group.

- Step 3 : Purification via crystallization or chromatography.

- Step 4 : Acidification with HCl to produce the hydrochloride salt.

This route ensures stereoselectivity, high purity, and yield, suitable for pharmaceutical applications.

Summary of Critical Parameters and Data

Chemical Reactions Analysis

Types of Reactions

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can undergo substitution reactions with electrophiles, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Esters, ethers.

Scientific Research Applications

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases related to its biological activity.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may also participate in hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences

Key Observations :

- Substituent Bulk and Polarity: The methylsulfanyl group in the target compound is less bulky and more lipophilic than the naphthyloxy () or indolyloxy () groups. This may reduce receptor binding affinity but improve membrane permeability . Aromatic vs.

- Stereochemical Influence: The (2R) configuration in the target compound mirrors the stereochemical requirements of beta-blockers like propranolol, where the R-enantiomer is pharmacologically active . Racemic mixtures (e.g., (2RS) in ) often show reduced efficacy compared to enantiopure forms .

Pharmacological and Physicochemical Properties

Table 2: Activity and Solubility Comparison

Key Findings :

- Receptor Binding: The indolyloxy derivatives () exhibit high α₁/β₁-adrenoceptor affinity due to their bulky, electron-rich substituents, whereas the methylsulfanyl group in the target compound may favor interactions with hydrophobic receptor pockets .

- Solubility : The hydrochloride salt form improves water solubility across all compounds, but the methylsulfanyl group’s moderate lipophilicity may balance solubility and bioavailability better than highly aromatic analogs .

Biological Activity

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride, also known as a derivative of amino alcohols, has garnered attention in biochemical research due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a methylthio group, and a secondary alcohol. Its chemical formula is C₄H₉ClNOS, and it exhibits properties typical of amino alcohols, including the ability to act as a substrate for various enzymes.

Mechanisms of Biological Activity

The biological activity of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their activity through competitive or non-competitive inhibition.

- Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways that regulate cellular processes.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially mitigating oxidative stress in cells.

Pharmacological Effects

Research indicates that (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride has several pharmacological effects:

- Neuroprotective Effects : Some studies have suggested that it may protect neuronal cells from damage induced by oxidative stress or neurotoxic agents.

- Anticancer Activity : There is emerging evidence of its ability to inhibit the growth of certain cancer cell lines while sparing non-tumorigenic cells, suggesting selective cytotoxicity.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound exhibited significant growth inhibition in various cancer cell lines at concentrations below 10 µM. Notably, it showed no adverse effects on non-tumorigenic cells, suggesting a favorable safety profile for potential therapeutic applications.

Q & A

Q. What computational methods predict interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.